5-Bromo-4-methoxythiophene-3-carboxamide
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Overview
Description
5-Bromo-4-methoxythiophene-3-carboxamide is an organic compound with the molecular formula C6H6BrNO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position, a methoxy group at the 4-position, and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxythiophene-3-carboxamide typically involves the bromination of 4-methoxythiophene-3-carboxamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxythiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxamide group can be reduced to an amine or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted thiophene derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of amines or other reduced derivatives.
Scientific Research Applications
5-Bromo-4-methoxythiophene-3-carboxamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features and reactivity.
Material Science: Utilized in the synthesis of conductive polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxythiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets. Additionally, the carboxamide group can participate in hydrogen bonding and other interactions that contribute to its overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxythiophene-3-carboxamide: Lacks the bromine atom, leading to different reactivity and applications.
5-Bromo-2-methoxythiophene-3-carboxamide: Variation in the position of the methoxy group, affecting its chemical properties.
5-Bromo-4-methylthiophene-3-carboxamide:
Uniqueness
5-Bromo-4-methoxythiophene-3-carboxamide is unique due to the specific combination of substituents on the thiophene ring. The presence of both the bromine atom and methoxy group provides distinct reactivity patterns and potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-4-methoxythiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBKDDRFEYVPQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1C(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384814 |
Source
|
Record name | 5-bromo-4-methoxythiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-53-3 |
Source
|
Record name | 5-bromo-4-methoxythiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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